1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate
Description
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate is a synthetic small molecule characterized by a 6-fluorobenzo[d]thiazol moiety linked to an azetidine ring, which is esterified with a 4-(isopropylsulfonyl)benzoate group. The compound’s molecular formula is C₂₀H₁₈FN₂O₄S₂, with a molecular weight of 449.5 g/mol. Its structural features include:
- Azetidine ring: A four-membered saturated nitrogen ring, contributing to conformational rigidity and metabolic stability compared to larger heterocycles.
- 4-(Isopropylsulfonyl)benzoate ester: A polar sulfonyl group improves solubility and may facilitate hydrogen bonding in biological targets.
The compound’s synthesis likely involves coupling 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-70-3, molecular weight 224.3 g/mol ) with 4-(isopropylsulfonyl)benzoyl chloride.
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-propan-2-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-12(2)29(25,26)16-6-3-13(4-7-16)19(24)27-15-10-23(11-15)20-22-17-8-5-14(21)9-18(17)28-20/h3-9,12,15H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTCHSMKKRXLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed examination of its biological activity based on diverse research findings, including synthesis, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The compound's chemical structure can be depicted as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16FN2O3S
- Molecular Weight : 324.36 g/mol
Biological Activity Overview
Research indicates that compounds containing the benzothiazole moiety exhibit a range of biological activities, including anticancer and anti-inflammatory effects. The specific compound has been evaluated for its efficacy against various cancer cell lines and its impact on inflammatory markers.
In Vitro Studies
- Cell Line Proliferation : The compound was tested against human cancer cell lines, such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay demonstrated that it significantly inhibited cell proliferation at varying concentrations (1, 2, and 4 μM), similar to established anticancer agents .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in A431 and A549 cells. The Western blot assays indicated that it downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors, thus promoting programmed cell death .
- Cell Migration Inhibition : The scratch wound healing assay confirmed that the compound effectively inhibited the migration of cancer cells, which is crucial for metastasis .
Mechanistic Insights
The compound's mechanism of action involves the inhibition of key signaling pathways associated with cancer progression:
- AKT Pathway Inhibition : The compound was shown to inhibit the AKT signaling pathway, which is often activated in various cancers, thus contributing to its antiproliferative effects.
- ERK Pathway Modulation : It also affected the ERK pathway, further supporting its role in reducing cancer cell viability and migration .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated notable anti-inflammatory effects:
- Cytokine Reduction : Studies indicated that treatment with the compound resulted in decreased levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7), highlighting its potential as an anti-inflammatory agent .
- Inflammatory Pathway Modulation : The compound's ability to modulate inflammatory pathways positions it as a candidate for dual-action therapies targeting both cancer and inflammation.
Case Studies and Clinical Implications
Recent research has explored the therapeutic potential of benzothiazole derivatives in clinical settings:
- A study involving a series of benzothiazole compounds highlighted their effectiveness against multiple cancer types, suggesting that modifications to their structure can enhance biological activity .
- The promising results from preclinical studies advocate for further clinical trials to evaluate the safety and efficacy of this compound in humans.
Comparison with Similar Compounds
Structural Analogues with Benzoate Esters
Key structural differences and similarities are summarized below:
Key Observations :
- Core Heterocycle : The target’s benzo[d]thiazol core (electron-deficient due to fluorine) contrasts with pyridazine (I-6230) or isoxazole (I-6373) cores, which may alter π-π stacking or hydrogen-bonding interactions .
- This could improve solubility but reduce membrane permeability .
- Azetidine vs.
Physicochemical Properties
- LogP Estimation : The target’s sulfonyl group likely lowers logP compared to acetyl or ethyl ester analogs, favoring aqueous solubility. For example:
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate, and how can purity be validated?
Methodology :
- Step 1 : Begin with the condensation of 6-fluorobenzo[d]thiazol-2-amine with azetidin-3-ol derivatives under reflux in anhydrous tetrahydrofuran (THF) using a coupling agent like DCC (dicyclohexylcarbodiimide).
- Step 2 : Introduce the 4-(isopropylsulfonyl)benzoate moiety via nucleophilic acyl substitution, employing a base such as triethylamine to deprotonate the hydroxyl group.
- Purity Validation :
- Use HPLC with a C18 column (acetonitrile/water gradient) to assess chemical purity (>98%).
- Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~7.8–8.2 ppm for aromatic protons) and FTIR (C=O stretch at ~1720 cm⁻¹).
- X-ray crystallography (as in related benzothiazole derivatives) can resolve stereochemical ambiguities .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structural and electronic properties?
Methodology :
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π–π stacking, C–H···π bonds) to understand solid-state behavior .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error.
- UV-Vis Spectroscopy : Analyze electronic transitions (e.g., λmax ~280–320 nm for benzothiazole absorption).
- DFT Calculations : Predict vibrational frequencies and compare with experimental FTIR data to validate electronic structure .
Advanced Research Questions
Q. How can computational reaction path searches and quantum chemical calculations optimize the synthesis of this compound?
Methodology :
- Reaction Mechanism Modeling : Use density functional theory (DFT) to map energy profiles for key steps (e.g., cyclization of azetidine). Software like Gaussian or ORCA can identify transition states and intermediates.
- Solvent Effects : Apply COSMO-RS simulations to predict solvent compatibility (e.g., THF vs. DMF) for yield improvement.
- Feedback Loop : Integrate experimental data (e.g., reaction yields) into computational workflows to refine activation energy barriers and identify rate-limiting steps .
Q. How can contradictions in biological activity data for benzothiazole derivatives be resolved?
Methodology :
- Assay Standardization : Compare results across studies by normalizing parameters (e.g., IC50 values under consistent pH/temperature).
- Structural-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing the isopropylsulfonyl group) and test against standardized assays (e.g., kinase inhibition).
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in reported antitumor or antimicrobial activities, accounting for differences in cell lines or bacterial strains .
Q. What experimental design strategies improve yield in multi-step syntheses involving azetidine and benzothiazole moieties?
Methodology :
-
Design of Experiments (DoE) : Apply a Box-Behnken design to optimize three variables (e.g., temperature, catalyst loading, reaction time). Example:
Factor Low Level High Level Temperature (°C) 60 80 Catalyst (mol%) 5 10 Time (h) 2 4 -
Response Surface Methodology (RSM) : Model interactions between factors to predict optimal conditions.
-
Process Control : Implement inline FTIR spectroscopy to monitor reaction progress and adjust parameters in real-time .
Q. How can membrane separation technologies enhance purification of intermediates in the synthesis pathway?
Methodology :
- Nanofiltration : Use membranes with MWCO (molecular weight cutoff) ~300–500 Da to isolate azetidine intermediates from larger byproducts.
- Solvent Resistance : Select polyimide-based membranes for compatibility with polar aprotic solvents (e.g., DMF, DMSO).
- Cross-Flow Filtration : Minimize fouling by maintaining turbulent flow conditions during diafiltration .
Data Contradiction and Validation
Q. How should researchers address discrepancies in crystallographic data vs. computational structural predictions?
Methodology :
- Torsional Angle Analysis : Compare DFT-predicted dihedral angles (e.g., between benzothiazole and azetidine rings) with X-ray data. Discrepancies >5° may indicate lattice packing effects.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) to explain deviations from gas-phase computational models .
Q. What advanced techniques validate the compound’s stability under physiological conditions for pharmacological studies?
Methodology :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic (ICH Q1B guidelines) stress.
- LC-MS/MS : Identify degradation products (e.g., sulfone hydrolysis or fluorobenzothiazole ring opening).
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor purity changes monthly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
